molecular formula C5H7N5O B13092404 3-Amino-N-hydroxy-pyrazinecarboximidamide

3-Amino-N-hydroxy-pyrazinecarboximidamide

Katalognummer: B13092404
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: LTHJWNISYFVERF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-hydroxy-pyrazinecarboximidamide is a chemical compound with the molecular formula C5H7N5O It is known for its unique structure, which includes an amino group, a hydroxy group, and a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-hydroxy-pyrazinecarboximidamide typically involves the reaction of 3-amino-pyrazine-2-carbonitrile with hydroxylamine. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-hydroxy-pyrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-N-hydroxy-pyrazinecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-N-hydroxy-pyrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-N-hydroxy-pyrazinecarboximidamide is unique due to its specific combination of functional groups and its pyrazine ring structure.

Eigenschaften

Molekularformel

C5H7N5O

Molekulargewicht

153.14 g/mol

IUPAC-Name

3-amino-N'-hydroxypyrazine-2-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)8-1-2-9-4/h1-2,11H,(H2,6,9)(H2,7,10)

InChI-Schlüssel

LTHJWNISYFVERF-UHFFFAOYSA-N

Isomerische SMILES

C1=CN=C(C(=N1)/C(=N/O)/N)N

Kanonische SMILES

C1=CN=C(C(=N1)C(=NO)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.